molecular formula C13H10 B14496426 1-Methylbiphenylene CAS No. 64472-44-2

1-Methylbiphenylene

Cat. No.: B14496426
CAS No.: 64472-44-2
M. Wt: 166.22 g/mol
InChI Key: RFOJJZBDYVRVLG-UHFFFAOYSA-N
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Description

1-Methylbiphenylene is a methyl-substituted derivative of the polycyclic aromatic hydrocarbon biphenylene, a compound characterized by its unique structure consisting of two benzene rings fused to a central antiaromatic four-membered ring . This core biphenylene structure is known to exhibit considerable bond-length alternation and diminished ring current, which significantly influences its electronic properties and stability . The incorporation of a methyl group is expected to further modulate these properties, potentially enhancing solubility and offering a site for further chemical modification, making it a valuable building block in materials science and organic electronics research . The primary research value of biphenylene-containing compounds lies in their application in the synthesis of advanced organic materials. Specifically, the biphenylene unit is strategically used to stabilize larger polycyclic conjugated frameworks, such as acenes, which are otherwise prone to oxidation and degradation . By integrating the this compound moiety, researchers can limit excessive electron delocalization through the antiaromatic four-membered ring, thereby improving the stability of the resulting materials while maintaining desirable optoelectronic properties like reduced band gaps . This makes this compound a promising precursor for developing novel organic semiconductors, conductive polymers, and two-dimensional carbon networks . From a synthetic chemistry perspective, biphenylene derivatives are also known to participate in cycloaddition reactions and can undergo oxidative addition to transition-metal complexes, serving as intermediates in catalytic cycles for the construction of complex organic structures . This compound is supplied as a high-purity solid for research purposes. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64472-44-2

Molecular Formula

C13H10

Molecular Weight

166.22 g/mol

IUPAC Name

1-methylbiphenylene

InChI

InChI=1S/C13H10/c1-9-5-4-8-12-10-6-2-3-7-11(10)13(9)12/h2-8H,1H3

InChI Key

RFOJJZBDYVRVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C2=CC=C1

Origin of Product

United States

Synthetic Methodologies for 1 Methylbiphenylene and Its Derivatives

Established Approaches for Biphenylene (B1199973) Core Synthesis

The synthesis of the biphenylene core, a key structural feature of 1-Methylbiphenylene, can be achieved through several established methods. These approaches are foundational in the construction of biphenylene and its derivatives.

Flash Vacuum Pyrolysisnih.gov

Flash vacuum pyrolysis (FVP) is a technique used in organic synthesis that involves heating a precursor molecule at high temperatures under high vacuum. wikipedia.org This method is typically applied to reactions that proceed through unimolecular pathways. wikipedia.org The process involves the volatilization of a precursor, which is then passed through a heated zone, followed by rapid cooling to collect the products. wikipedia.org This rapid cooling and the dilution inherent in the gaseous phase help to suppress unwanted secondary bimolecular reactions. wikipedia.org

For the synthesis of biphenylene, FVP is a known method, although it can suffer from low yields and difficulties in scaling up for larger quantities, which has led to other methods gaining more popularity for synthesizing biphenylene derivatives. beilstein-journals.orgresearchgate.net Several mechanisms can be at play during the pyrolysis of biaryls, including the 'explosion' of substituted phenyl radicals, direct homolysis, or the loss of a fragment as an aryne. publish.csiro.au

[2+2] and [2+2+2] Cycloaddition Reactionsnih.gov

Cycloaddition reactions are powerful methods for forming cyclic compounds. For the biphenylene core, both [2+2] and [2+2+2] cycloadditions are prominent synthetic strategies. beilstein-journals.org

The [2+2] cycloaddition often involves the dimerization of in-situ generated arynes, such as benzyne (B1209423). beilstein-journals.orgwikipedia.org Due to their high reactivity, arynes must be generated in the reaction mixture and are quickly trapped. wikipedia.org If not trapped by another reagent, benzyne rapidly dimerizes to form biphenylene. wikipedia.org This dimerization is a key route to the biphenylene skeleton. beilstein-journals.org A straightforward method for creating functionalized biphenylenes involves the [2+2] cycloaddition of an aryne intermediate. nih.gov

The [2+2+2] cycloaddition is an effective tool for synthesizing substituted benzene (B151609) rings and can be extended to create the biphenylene structure. nih.gov These reactions often involve the transition-metal-catalyzed cyclotrimerization of alkynes. nih.govnih.gov For instance, cobalt-catalyzed cycloaddition of o-dialkynylbenzene with an alkyne has been used to create structurally demanding substituted biphenylenes. nih.govresearchgate.net Ruthenium catalysts have also been employed in [2+2+2] cycloadditions to produce dihydrobiphenylene derivatives. thieme-connect.com On-surface synthesis has also demonstrated the formation of biphenylene-containing structures through formal [2+2] and [2+2+2] cycloaddition reactions from aryne intermediates. beilstein-journals.org

Ullmann Coupling Reactionnih.gov

The Ullmann coupling reaction, first reported by Fritz Ullmann, is a classic method for synthesizing biaryl compounds by coupling two aryl halides in the presence of a copper catalyst. nih.govvanderbilt.edu The first synthesis of biphenylene itself was achieved by Lothrop in 1941 through an intramolecular Ullmann coupling. beilstein-journals.org

This reaction has been widely used for the construction of biphenyls and their derivatives. vanderbilt.edursc.org The traditional version often requires harsh reaction conditions and stoichiometric amounts of copper, but modern variations have been developed. nih.gov The general approach for biphenylene synthesis involves the transition-metal-mediated coupling of 2,2'-dihalogenated biphenyls as starting materials. beilstein-journals.orgnih.gov While effective, the yields of the classic Ullmann coupling can sometimes be moderate compared to more modern cross-coupling methods like the Suzuki coupling. nih.gov

| Ullmann Coupling vs. Suzuki Coupling for PCB Derivatives | | :--- | :--- | | Reaction | Yield Range | | Ullmann Coupling | 20–38% | | Suzuki Coupling | 65–98% | This table compares the yields for the synthesis of certain polychlorinated biphenyl (B1667301) (PCB) derivatives, highlighting the generally higher efficiency of the Suzuki coupling. nih.gov

In-Situ Aryne Dimerization Techniquesnih.gov

The generation of biphenylene through the dimerization of arynes formed in situ is a popular synthetic strategy. beilstein-journals.org Arynes are highly reactive intermediates that can be generated from various substrates. beilstein-journals.orgwikipedia.org Once formed, they can undergo a [2+2] cycloaddition with themselves to yield the biphenylene core. wikipedia.org

Several methods exist to generate arynes. Early methods involved the dehydrohalogenation of aryl halides using strong bases at high temperatures. wikipedia.org Milder conditions can be used with 1,2-disubstituted arenes as precursors. wikipedia.org For example, treating 2-iodophenylsulfonates with a Grignard reagent like iPrMgCl can generate benzynes, which then add to nucleophiles. The resulting aryl Grignard intermediate can then be treated with a copper salt and an oxidant to afford symmetrical biaryls. acs.org Another approach involves the oxidation of 1-aminobenzotriazole (B112013) with lead tetra-acetate, which produces benzyne almost quantitatively; in the absence of a trapping agent, it dimerizes to give a high yield of biphenylene. researchgate.net However, some in-situ aryne synthesis methods can produce high-energy intermediates, such as benzenediazonium-2-carboxylate, and result in comparatively low yields. beilstein-journals.org

Specific Routes to this compound

While general methods provide the biphenylene backbone, specific strategies are required to introduce substituents like a methyl group at the 1-position.

Derivatization from Halogenated Biphenylenes (e.g., 1,8-Dibromobiphenylene)researchgate.net

One specific route to this compound involves the derivatization of a pre-existing halogenated biphenylene. A known method starts from 1,8-dibromobiphenylene. liverpool.ac.uk This synthesis involves a monolithiation-methylation sequence. The reaction proceeds by treating 1,8-dibromobiphenylene with one equivalent of butyllithium (B86547) (BuLi) to form a monolithiated intermediate, which is then quenched with methyl iodide (MeI) to yield 1-bromo-8-methylbiphenylene. A subsequent reduction step using hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst removes the remaining bromine atom to afford the final product, this compound. liverpool.ac.uk

Another powerful strategy for preparing 1-substituted biphenylenes, including this compound, is through an aryne cyclization approach. This method starts with a precursor like 2',3-dibromo-2-fluoro-1,1'-biphenyl. liverpool.ac.uk Treatment with tert-butyllithium (B1211817) (t-BuLi) at low temperatures generates a 1-lithiobiphenylene intermediate in situ. This intermediate can then be trapped with an electrophile. For the synthesis of this compound, iodomethane (B122720) (CH₃I) is used as the electrophile, resulting in a moderate yield of 50%. liverpool.ac.uk

Synthetic Route to this compound Starting Material Key Reagents Yield Reference
Aryne Cyclization & Quenching2',3-Dibromo-2-fluoro-1,1'-biphenyl1. t-BuLi2. CH₃I50% liverpool.ac.uk
Derivatization1,8-Dibromobiphenylene1. BuLi2. MeI3. N₂H₄·H₂O, Pd/CNot specified liverpool.ac.uk
This table summarizes two specific synthetic pathways to this compound. liverpool.ac.uk

Advanced Reaction Chemistry of 1 Methylbiphenylene

C-C Bond Activation and Functionalization

The inherent strain within the four-membered ring of the biphenylene (B1199973) scaffold makes its C-C bonds susceptible to activation and cleavage by transition metal complexes. u-tokyo.ac.jp This reactivity provides a powerful pathway for the synthesis of more complex molecular architectures. nih.gov The activation of these otherwise inert C-C bonds is a significant challenge in organic chemistry, and biphenylene systems serve as key models for studying these transformations. u-tokyo.ac.jpnih.gov

The cleavage of C-C bonds by transition metals is of fundamental interest, offering novel synthetic routes from petroleum feedstocks to complex molecules. columbia.edu While C-H bond activation is more common, C-C bond activation is challenging due to kinetic and thermodynamic factors. columbia.edu However, the strain energy of the central ring in biphenylene lowers the activation barrier for C-C cleavage. u-tokyo.ac.jp

Transition metal complexes can insert into the C-C bonds of the strained four-membered ring, a process known as oxidative addition. chemrxiv.org This step is crucial for subsequent functionalization. For instance, oxidative addition across the central four-membered ring of biphenylene has been observed with main-group metals, a reactivity pattern well-known for transition metals. chemrxiv.org This process leads to the formation of a metallocyclic intermediate, which can then undergo further reactions. Various transition metals, including nickel, rhodium, and palladium, have been employed to catalyze the cleavage and functionalization of C-C bonds in different substrates. nih.gov

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. ddugu.ac.inchemistrysteps.com In the case of 1-methylbiphenylene, the methyl group exerts a significant directing effect on the outcome of C-C bond activation reactions. This substituent influences which of the non-equivalent C-C bonds in the central ring is cleaved by the metal catalyst.

In the palladium-catalyzed ring-opening diborylation of 1-substituted biphenylenes, the nature of the substituent at the 1-position has a pronounced effect on the regioselectivity of the reaction. liverpool.ac.uk The methyl group, being an electron-donating group, can influence the electronic properties of the adjacent bonds and sterically hinder the approach of the catalyst, thereby directing the catalytic insertion to a specific C-C bond. This directed cleavage ensures that the subsequent functionalization occurs at a predictable position, leading to a specific, sterically bulky trisubstituted biaryl product. liverpool.ac.uk

Table 1: Regioselectivity in the Diborylation of 1-Substituted Biphenylenes This table illustrates the general principle of substituent effects on regioselectivity as discussed in the literature. Specific yield data for this compound was not detailed in the provided search results.

1-SubstituentDirecting EffectMajor Regioisomer ProductReference
Electron-Donating (e.g., -CH₃)Steric and ElectronicFavors cleavage of the less hindered, electronically influenced C-C bond liverpool.ac.uk
Electron-WithdrawingElectronicInfluences cleavage based on polarization of C-C bonds liverpool.ac.uk

A key mechanistic step in the transition metal-catalyzed reactions of biphenylene is the formation of a metallocyclic intermediate. chemrxiv.org This occurs when the metal center inserts into one of the C-C bonds of the strained central ring. chemrxiv.org For example, the reaction of biphenylene with an aluminum(I) complex results in the oxidative addition of a C-C bond to form a stable, isolable metallocyclic aluminacycloheptatriene anion. chemrxiv.org Similarly, transition metals are known to form five- or six-membered metallocyclic frameworks through C-C bond activation. scribd.com

In the context of this compound, the metal catalyst would insert into a C-C bond of the four-membered ring to form a metallocycle. The regioselectivity of this insertion is directed by the 1-methyl group, as discussed previously. This metallocyclic complex is not merely a transient species but a crucial intermediate that dictates the final product structure. For example, in chelation-assisted reactions, a coordinating group can direct the metal to a specific C-C bond, leading to the formation of a stable five-membered metallacycle, which thermodynamically favors the C-C cleavage pathway. nih.govpsu.edu

Ring-Opening Reactions

The cleavage of the central four-membered ring leads to ring-opened products, which are often highly functionalized biaryl compounds. These reactions are synthetically valuable as they can produce sterically hindered biaryls that are difficult to access through traditional cross-coupling methods. liverpool.ac.uk

A significant transformation of 1-substituted biphenylenes is the palladium-catalyzed ring-opening diborylation. liverpool.ac.uk This reaction involves the cleavage of a C-C bond in the central ring and the addition of two boryl groups across the cleaved bond. The reaction typically uses bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source.

The resulting products are trisubstituted biaryls bearing two boronic ester moieties at two of the ortho positions. liverpool.ac.uk These borylated products are versatile synthetic intermediates, amenable to a wide range of subsequent post-functionalization reactions, such as Suzuki cross-coupling. The development of specific reaction conditions for the catalytic ring-opening diborylation of 1-substituted biphenylenes has been a focus of research. liverpool.ac.uk

Table 2: General Conditions for Palladium-Catalyzed Ring-Opening Diborylation This table represents typical components for this type of reaction as described in the literature.

ComponentExamplePurposeReference
SubstrateThis compoundStarting material with strained ring liverpool.ac.uk
CatalystPalladium(0) complexFacilitates C-C bond cleavage liverpool.ac.ukrsc.org
Boron ReagentBis(pinacolato)diboron (B₂pin₂)Source of boryl groups liverpool.ac.ukrsc.org
LigandPhosphine ligands (e.g., P(t-Bu)₂Me)Modulates catalyst activity and selectivity rsc.org
SolventToluene, DioxaneReaction medium acs.org

Understanding the mechanism of these complex transformations is crucial for optimizing reaction conditions and expanding their scope. For the palladium-catalyzed ring-opening diborylation of 1-substituted biphenylenes, mechanistic studies, including stoichiometric reactions between the catalyst and reagents, have provided key insights. liverpool.ac.uk

These investigations suggest a specific sequence of events. The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to one of the C-C bonds of the biphenylene's central ring, forming a palladacyclic intermediate. liverpool.ac.uk Crucially, evidence indicates that this C-C bond cleavage step occurs before the cleavage of the B-B bond of the diboron (B99234) reagent. liverpool.ac.uk This sequence differentiates the mechanism from other borylation reactions and highlights the unique reactivity imparted by the strained ring system of biphenylene.

Post-Functionalization of Ring-Opened Biphenylene Products

The strained central four-membered ring of the biphenylene core makes it an intriguing substrate for reactions involving C-C bond activation. nih.gov Transition metal complexes, particularly those of precious metals like rhodium, palladium, and iridium, can insert into the C-C bond across the two benzene (B151609) rings, leading to ring-opening. nih.gov This process typically yields a 2,2'-biphenyl moiety integrated into a metallacyclic structure. While specific studies on this compound are limited, the principles derived from unsubstituted biphenylene provide a framework for understanding its reactivity.

The ring-opening of biphenylene derivatives creates a reactive organometallic intermediate that can be trapped or further functionalized. For instance, on-surface synthesis studies have shown that a dibrominated biphenylene derivative undergoes C-C bond activation and metal insertion at room temperature on a Cu(111) surface. nih.gov This generates a reactive synthon that can participate in subsequent coupling reactions.

A notable strategy involves a tandem Ru-catalyzed [2+2+2] cycloaddition followed by a halogen-radical ring-opening of the resulting dihydrobiphenylenes. This process constructs tub-shaped halogenated benzocyclooctatetraenes. acs.org The resulting brominated products are versatile intermediates for further functionalization through cross-coupling reactions like Suzuki and Sonogashira, allowing for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). acs.org

Another avenue for post-functionalization emerges from the polymers created via Ring-Opening Metathesis Polymerization (ROMP). Although not specific to this compound, this technique allows for the creation of polymers with backbones containing alkene functional groups, which are amenable to further modification. nih.govwisc.edu Strategies like metal-free, selenium-catalyzed allylic C-H amination can install new functional groups onto the polymer backbone while preserving the double bonds for other potential transformations. nih.gov

Electrophilic and Nucleophilic Substitution Pathways

The reactivity of this compound in substitution reactions is governed by the electronic properties of its aromatic rings and the influence of the methyl substituent. Biphenyls and their derivatives generally undergo electrophilic substitution reactions similar to benzene. rsc.org

Electrophilic Aromatic Substitution (EAS) is a primary reaction pathway for functionalizing the aromatic rings. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. wikipedia.orgnumberanalytics.com The presence of the methyl group on one of the biphenylene rings significantly influences the rate and regioselectivity of this process.

Nucleophilic Aromatic Substitution (SNAr) on the biphenylene core is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. The electron-donating nature of the methyl group in this compound would disfavor this pathway on the substituted ring. However, studies on polychlorinated biphenyls (PCBs) show that nucleophilic substitution with reagents like sodium methoxide (B1231860) can occur, with reactivity being dependent on the number and position of the activating chloro groups. researchgate.net Synthesis of methoxylated biphenyl (B1667301) derivatives has also been achieved via nucleophilic aromatic substitution on fluoroarenes, followed by Suzuki coupling to build the biphenyl framework. nih.gov

Influence of the Methyl Group on Aromatic Reactivity

The methyl group exerts a significant influence on the reactivity of the biphenylene system in electrophilic aromatic substitution (EAS) through a combination of electronic and steric effects.

Electronic Effects: The methyl group is an electron-donating group (EDG) through both inductive effects and hyperconjugation. This increases the electron density of the aromatic ring to which it is attached, making it more nucleophilic and thus more reactive towards electrophiles compared to the unsubstituted ring. wikipedia.org This activating effect stabilizes the cationic arenium ion intermediate formed during the substitution, lowering the activation energy of the reaction. libretexts.org Consequently, electrophilic attack is favored on the methylated phenyl ring of the biphenylene system. spu.edu

Directing Effects: As an activating group, the methyl substituent is an ortho, para-director. youtube.com This means it directs incoming electrophiles to the positions ortho and para to itself. This regioselectivity is explained by the resonance stabilization of the arenium ion intermediate. When the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge directly on the carbon atom bearing the methyl group. This allows the methyl group to directly stabilize the positive charge, making these pathways more favorable than attack at the meta position. libretexts.orgyoutube.com

Steric Effects: The methyl group also introduces steric hindrance. In biphenyl systems, ortho-substituents can increase the torsional barrier between the two phenyl rings, forcing them into a more non-planar conformation. askfilo.comnih.gov This can affect reactivity by altering the delocalization of π-electrons between the rings. While increased planarity generally enhances reactivity by allowing for better electron delocalization, preliminary findings on the nitration of 2-methylbiphenyl (B165360) suggest that the steric influence of the methyl group can restrict planarization of the carbocation intermediate, yet the reaction still favors the methylated ring. spu.eduaskfilo.com

Table 1: Influence of the Methyl Group on EAS Reactivity
EffectDescriptionConsequence for this compound
Electronic (Activating)Donates electron density to the attached ring via induction and hyperconjugation. Increases reaction rate; favors substitution on the methyl-substituted ring. spu.edu
Electronic (Directing)Stabilizes arenium ion intermediate for ortho and para attack through resonance. libretexts.orgDirects incoming electrophiles to positions 2, 4, and 8a (ortho/para positions relative to the methyl group).
Steric HindranceIncreases rotational barrier between rings, potentially reducing planarity. askfilo.comnih.govMay influence the ratio of ortho to para products and overall reaction rates.

Directed Functionalization of the Biphenylene System

Controlling the regioselectivity of C-H functionalization is a central challenge in synthetic chemistry. For substrates like this compound, which have multiple C-H bonds, directing group strategies are powerful tools for achieving site-selectivity. nih.govacs.org These methods involve using a functional group that coordinates to a transition metal catalyst and directs it to a specific C-H bond, often at the ortho position. dmaiti.com

While the inherent directing ability of the methyl group favors ortho and para electrophilic substitution, modern C-H activation methodologies offer more precise control. These strategies can overcome the innate reactivity patterns of the substrate. For instance, removable or "transient" directing groups can be temporarily installed on a molecule to guide a reaction to a desired position (including meta or para) and then cleaved, broadening the synthetic possibilities. researchgate.netacs.org

A key challenge is activating distal C-H bonds (meta- and para-positions) due to the geometric constraints of forming the required large metallacycle intermediates. dmaiti.com To address this, specialized U-shaped or D-shaped templates have been designed that can span longer distances and direct functionalization to remote sites. acs.org

In the context of biphenylene derivatives, research has demonstrated the on-surface, room-temperature activation of a C-C bond in 1,8-dibromobiphenylene on a copper surface, which directs the formation of subsequent products. nih.gov This illustrates how the biphenylene scaffold itself can be used to direct its own transformation under specific catalytic conditions.

A specific example involving a methylated biphenylene is the nickel-catalyzed reaction of this compound with Et₂SiH₂, which selectively yields 4-Methyl-9,9-diethyl-9-silafluorene. This reaction proceeds via a directed C-H silylation, demonstrating precise control over functionalization.

Table 2: Directed Functionalization Strategies
StrategyDescriptionApplicability to Biphenylene
Inherent Substituent DirectionThe electron-donating methyl group naturally directs electrophiles to ortho and para positions. youtube.comStandard method for electrophilic substitution reactions like nitration or halogenation.
Covalent Directing GroupsA coordinating group is attached to the substrate to direct a metal catalyst to a specific C-H bond, most commonly ortho. nih.govdmaiti.comCould be used to override the methyl group's influence or functionalize the non-methylated ring.
Transient Directing GroupsA directing group is formed in situ and cleaved after the reaction, avoiding extra synthetic steps. researchgate.netAdvanced method to achieve non-classical regioselectivity (e.g., meta-functionalization).
Catalyst/Substrate-Controlled SelectivitySpecific catalysts or reaction conditions exploit the inherent structure of the substrate to direct functionalization. nih.govDemonstrated in the selective synthesis of a silafluorene from this compound.

Theoretical and Computational Investigations of 1 Methylbiphenylene Electronic Structure

Quantum Chemical Methodologies

A variety of quantum chemical methodologies are employed to study the geometry, electronic properties, and bonding characteristics of 1-methylbiphenylene.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. researchgate.net It is frequently employed for geometry optimization, where the lowest energy structure of the molecule is determined, and for predicting a host of electronic properties. researchgate.netnih.gov For substituted biphenyls and their derivatives, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(2d,2p), are used to compute optimized structures, total energies, and energy gaps between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

Table 1: Illustrative Electronic Properties Calculable via DFT This table presents typical electronic properties that are calculated for aromatic compounds using DFT. The values are illustrative and not specific experimental data for this compound.

Property Description Typical Application for this compound
Total Energy The total electronic energy of the molecule in its optimized geometry. Used to compare the relative stability with other isomers.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicates chemical reactivity and electronic excitation energy. researchgate.net
Dipole Moment A measure of the overall polarity of the molecule. The methyl group is expected to induce a small dipole moment.
Mulliken Atomic Charges A method for estimating partial atomic charges. Shows how the electron density is distributed among the atoms. orientjchem.org

Ab initio methods are calculations based directly on quantum mechanical first principles, without the inclusion of experimental data. The Hartree-Fock (RHF) method is a foundational ab initio approach, but it does not account for electron correlation. rsc.org To improve upon this, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often applied. utah.edu The MP2 method incorporates electron correlation, providing more accurate energy and structural predictions. rsc.orgup.pt

For systems like methylated biphenyls, MP2 calculations are valuable for refining the understanding of their stability and structure. rsc.orgchemrxiv.org Applying MP2 to this compound would offer a higher-accuracy determination of the bond lengths, bond angles, and the subtle energetic effects arising from the methyl group's interaction with the π-system of the biphenylene (B1199973) core.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method is exceptionally useful for analyzing intramolecular and intermolecular interactions, hyperconjugation, and charge transfer within a molecule. periodicodimineralogia.it

The analysis quantifies delocalization effects through second-order perturbation theory, which evaluates the energetic stabilization between filled (donor) and empty (acceptor) orbitals. orientjchem.orguni-muenchen.de For this compound, NBO analysis would reveal:

Hyperconjugation: The interaction between the C-H σ-bonds of the methyl group and the π* anti-bonding orbitals of the adjacent benzene (B151609) ring.

Charge Transfer: Quantification of the electron density transfer between the methyl group and the biphenylene system. periodicodimineralogia.it

Hybridization: The specific sp-hybridization of the carbon atoms in the rings, providing insight into the bonding strain of the four-membered ring.

Analysis of Aromaticity and Antiaromaticity in Methylated Biphenylenes

Biphenylene is a classic example of a molecule containing both aromatic (the two six-membered rings) and antiaromatic (the central four-membered ring) components. umn.edurevistadechimie.rowikipedia.org Computational methods are essential for quantifying these opposing characteristics.

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. github.io It is calculated by placing a "ghost" atom (a point with no basis functions or electrons) at a specific location, typically the center of a ring (NICS(0)) or slightly above it (e.g., NICS(1)). researchgate.netmdpi.com A negative NICS value indicates aromatic character (magnetic shielding), while a positive value indicates antiaromatic character (deshielding). wikipedia.orgnumberanalytics.com

For the parent biphenylene molecule, NICS calculations confirm the aromatic nature of the six-membered rings and the antiaromatic nature of the four-membered ring. umn.edu The introduction of a methyl group in this compound is expected to cause a minor perturbation of these NICS values, providing a quantitative measure of the substituent's electronic effect on the local aromaticity of each ring.

Table 2: Representative NICS(1) Values for Aromatic and Antiaromatic Rings This table shows typical NICS values used to assess aromaticity. The values for biphenylene are based on published computational studies of the parent molecule. The effect of the methyl group is expected to be a small perturbation on these values.

Ring System Typical NICS(1) Value (ppm) Character
Benzene (for reference) ~ -10 Aromatic
Biphenylene (6-membered ring) Negative Aromatic
Cyclobutadiene (B73232) (for reference) ~ +18 Antiaromatic
Biphenylene (4-membered ring) Positive Antiaromatic

The magnetic properties of aromatic and antiaromatic rings can also be understood by analyzing the magnetically induced ring currents. rsc.org When placed in an external magnetic field perpendicular to the ring plane, aromatic molecules sustain a diatropic (shielding) ring current, while antiaromatic molecules sustain a paratropic (deshielding) ring current. wikipedia.org

Computational methods can map these current densities, providing a visual and quantitative representation of electron delocalization pathways. cam.ac.uk Studies on biphenylene derivatives show that the intensity of the paratropic current in the central four-membered ring can be influenced by substituents and the mode of annelation. beilstein-journals.orgnih.gov For this compound, a ring current density analysis would illustrate the diatropic currents in the benzene rings and the paratropic current in the central ring, and how the electron-donating methyl group subtly modulates the strength and flow of these currents.

Substituent Effects on Electronic Configuration

The introduction of a methyl group to the biphenylene framework induces notable changes in its electronic properties. Biphenylene, a polycyclic hydrocarbon composed of two benzene rings fused to a central four-membered ring, possesses a unique electronic structure characterized by antiaromaticity influences from the central ring. wikipedia.orgrevistadechimie.ro The addition of substituents like a methyl group can modulate this structure.

Impact of Methyl Group on Frontier Molecular Orbital (FMO) Energy Levels (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity and electronic behavior. libretexts.orgwikipedia.org The methyl group (–CH₃) is an electron-donating group, which tends to increase the energy of the HOMO and LUMO levels.

Modulation of Energy Gaps and Electrochemical Hardness

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netscirp.org A smaller gap generally implies higher reactivity. mdpi.com The introduction of substituents can tune this gap. ajchem-a.com

For the biphenyl (B1667301) system, the energy gap of the parent molecule was calculated to be 5.463 eV. journalofbabylon.com Theoretical studies show that adding a methyl group generally leads to a decrease in the energy gap. journalofbabylon.com This reduction in the energy gap for this compound would indicate an increase in its reactivity compared to the unsubstituted biphenylene.

Electrochemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. scirp.org It is directly related to the HOMO-LUMO gap, calculated as η ≈ (E_LUMO - E_HOMO) / 2. A smaller energy gap corresponds to lower hardness (i.e., higher softness), indicating the molecule is more polarizable and reactive. journalofbabylon.com The calculated hardness for biphenyl was 2.731 eV. journalofbabylon.com The addition of a methyl group, by reducing the energy gap, would therefore decrease the electrochemical hardness of the biphenylene molecule, making it "softer." journalofbabylon.com

Table 1: Calculated Electronic Properties of Biphenyl and the Effect of Methyl Substitution (DFT B3LYP/6-31G(d,p))
MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Electrochemical Hardness (η) (eV)
Biphenyl (Parent Molecule)-6.445-0.9825.4632.731
Methyl Biphenyl (General Trend)Increased EnergyIncreased EnergyDecreasedDecreased

Note: Data is based on calculations for the biphenyl molecule as a proxy to illustrate the expected effects on biphenylene. journalofbabylon.com

Molecular Symmetry, Dipole Moment, and Polarizability Characterization

This reduction in symmetry allows for a non-zero dipole moment. rnlkwc.ac.in While the parent biphenylene is nonpolar, this compound is expected to have a small permanent dipole moment due to the asymmetric charge distribution caused by the methyl substituent. journalofbabylon.comrnlkwc.ac.in In studies of methyl-substituted biphenyl, the calculated dipole moment varied with the substitution position, but was non-zero in each case. journalofbabylon.com

Table 2: Symmetry and Polarity Properties
MoleculePoint Group SymmetryDipole MomentPolarizability Trend
Biphenylene (Parent)D2h (High Symmetry)ZeroBaseline
This compoundC1 (Low Symmetry)Non-zero (expected)Increased (expected)

Note: Properties for this compound are inferred from general chemical principles and studies on analogous substituted systems. journalofbabylon.comlibretexts.org

Metal-Interface Interactions

The interaction between biphenylene-based molecules and metal surfaces is crucial for their potential use in next-generation electronic and catalytic devices. arxiv.orgresearchgate.net Theoretical modeling provides insight into these complex interactions.

Theoretical Modeling of Adsorption and Surface Chemistry

Density functional theory (DFT) is a powerful tool for modeling the adsorption of organic molecules on metal surfaces. nih.govacs.org Studies on biphenylene adsorbed on various metal (111) surfaces—such as Gold (Au), Silver (Ag), Copper (Cu), Platinum (Pt), and Palladium (Pd)—reveal that the nature of the interaction dictates the stability, structure, and electronic properties of the interface. arxiv.orgresearchgate.net

The adsorption behavior is broadly categorized into two types:

Physisorption: On weakly interacting metals like gold and silver, biphenylene tends to physisorb. It maintains its planar structure and intrinsic electronic properties with a relatively large distance between the molecule and the metal surface. arxiv.orgnih.gov

Chemisorption: On more reactive metals like platinum and nickel, biphenylene chemisorbs. This involves significant structural and electronic modifications, including a smaller molecule-surface distance and potential distortion of the biphenylene framework. arxiv.orgupenn.edu

For this compound, the presence of the methyl group would likely introduce steric effects and modify the electronic interaction, but the general trend of physisorption on noble metals and chemisorption on reactive metals would be expected to hold. The electron-donating methyl group could potentially enhance the binding energy on certain metals by facilitating charge transfer to the metal.

Investigation of Charge Transfer and Hybridization Effects at Metal-Biphenylene Interfaces

The formation of a metal-organic interface involves the alignment of energy levels, which often leads to charge transfer and the creation of an interface dipole. tugraz.atfzu.cz The direction and magnitude of this charge transfer depend on the work function of the metal and the energy levels (HOMO and LUMO) of the molecule. researchgate.netprinceton.edu

First-principles DFT calculations show a clear trend:

Weakly Interacting Substrates (e.g., Au, Ag): On these metals, the intrinsic features of biphenylene are largely preserved. There is minimal charge transfer, and the interaction is dominated by van der Waals forces. arxiv.orgresearchgate.net

Strongly Interacting Substrates (e.g., Ni, Pd, Pt): Significant hybridization occurs between the molecular orbitals of biphenylene and the d-orbitals of the metal. researchgate.net This leads to a substantial charge transfer and the formation of new interface states within the energy gap. fzu.czprinceton.edu The interaction is strong enough to be considered chemical bonding. princeton.edu

For this compound, the methyl group would raise the HOMO level, likely reducing the energy barrier for charge transfer from the molecule to the metal. This could lead to a more pronounced interface dipole and stronger hybridization effects compared to the unsubstituted biphenylene on the same metal surface. Studies on metal-decorated biphenylene monolayers confirm that modifying the system significantly alters charge transfer characteristics and adsorption energies. researchgate.netresearchgate.net

Catalytic Activity Predictions through Computational Studies

While direct computational studies predicting the specific catalytic activity of this compound are not extensively documented, insights can be drawn from theoretical analyses of its electronic structure and from broader research on biphenylene-based catalysts. The catalytic potential of a molecule is intrinsically linked to its electronic properties, such as the HOMO-LUMO energy gap and the distribution of electron density. chemrxiv.org

Computational studies on methyl-substituted biphenyl molecules, which serve as structural analogs, provide valuable data on how a methyl group affects the electronic landscape. A theoretical investigation using Density Functional Theory (DFT) at the B3LYP/6-31G(d, p) level has calculated the electronic properties of different methylbiphenyl isomers. journalofbabylon.comresearchgate.net The methyl group, being electron-donating, can influence the electron density distribution and the energy of the frontier molecular orbitals.

The calculated electronic properties for methylbiphenyl isomers are presented below. These properties include the total energy, the HOMO-LUMO energy gap (which is an indicator of chemical reactivity), the Fermi level, and electrochemical hardness. A smaller energy gap generally suggests higher reactivity and a greater potential for catalytic applications. journalofbabylon.comresearchgate.net

MoleculeTotal Energy (Hartree)Energy Gap (eV)Fermi Level (eV)Electrochemical Hardness (eV)
Iso-methylbiphenyl-425.214.52-3.512.26
Meta-methylbiphenyl-425.214.53-3.512.27
Para-methylbiphenyl-425.214.44-3.472.22

Table 1: Calculated electronic properties of methylbiphenyl isomers using DFT (B3LYP/6-31G(d,p)). Data sourced from a theoretical study on the effect of methyl and hydroxyl subgroups on the electronic structure of biphenyl molecules. journalofbabylon.comresearchgate.net

Although this data is for methylbiphenyl, it can be inferred that the introduction of a methyl group to the biphenylene core would similarly influence its electronic properties. The position of the methyl group can fine-tune these characteristics.

It is important to distinguish between biphenylene and biphenyl . Biphenylene is a polycyclic aromatic hydrocarbon (C₁₂H₈) where two benzene rings are fused to a central four-membered cyclobutadiene ring. In contrast, biphenyl (C₁₂H₁₀) consists of two phenyl rings connected by a single bond. While extensive spectroscopic data exists for derivatives of biphenyl, such as 4-methylbiphenyl, this information is not chemically applicable to this compound due to the fundamental differences in their molecular structure, ring strain, and electronic properties.

Consequently, the creation of a scientifically accurate article with detailed research findings and data tables as per the provided outline for this compound is not possible at this time.

Spectroscopic Characterization and Elucidation of 1 Methylbiphenylene Structures

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of 1-Methylbiphenylene through the analysis of its ionized forms and their fragmentation products.

Electron Ionization Mass Spectrometry (EI-MS) of this compound is anticipated to yield a rich fragmentation pattern that provides significant structural information. The molecular formula for this compound is C₁₃H₁₀, giving it a nominal molecular weight of 166 amu. In EI-MS, the primary event is the formation of a molecular ion (M⁺•) by electron impact. For aromatic systems like biphenylene (B1199973), the molecular ion peak is typically intense due to the stability of the delocalized π-electron system. nist.gov

The fragmentation of the parent compound, biphenylene (C₁₂H₈, m/z 152), primarily shows a strong molecular ion peak. nist.gov Its fragmentation involves the loss of hydrogen atoms and acetylene (C₂H₂) units, which is characteristic of polycyclic aromatic hydrocarbons.

For this compound, the molecular ion peak (M⁺•) is expected at an m/z of 166. Key fragmentation pathways would likely involve the methyl substituent. A common fragmentation for methylated aromatics is the loss of a hydrogen radical (H•) to form a stable benzyl-type or, in this case, a tropylium-like cation [M-1]⁺ at m/z 165. Another expected fragmentation is the loss of the methyl radical (•CH₃) itself, leading to a fragment ion [M-15]⁺ at m/z 151, corresponding to the biphenylene cation radical. Subsequent fragmentation would likely mirror that of the biphenylene molecular ion, with losses of C₂H₂.

Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed FragmentDescription
166[C₁₃H₁₀]⁺•Molecular Ion (M⁺•)
165[C₁₃H₉]⁺Loss of a hydrogen radical from the molecular ion
152[C₁₂H₈]⁺•Loss of a methylene carbene (:CH₂) - less common
151[C₁₂H₇]⁺Loss of a methyl radical (•CH₃) from the molecular ion
139[C₁₁H₇]⁺Loss of acetylene (C₂H₂) from the [M-CH₃]⁺ fragment
126[C₁₀H₆]⁺•Further fragmentation involving ring cleavage

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of this compound and its fragments. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

The exact mass of the this compound molecular ion (C₁₃H₁₀) can be calculated using the masses of the most abundant isotopes of carbon (¹²C = 12.000000 amu) and hydrogen (¹H = 1.007825 amu).

Calculated Exact Mass of this compound: (13 × 12.000000) + (10 × 1.007825) = 156.000000 + 10.07825 = 166.07825 amu

An experimental HRMS measurement yielding a value very close to 166.07825 would confirm the elemental composition of C₁₃H₁₀, distinguishing it from other potential isobaric compounds. This technique is also invaluable for confirming the elemental composition of the fragment ions observed in the EI-MS spectrum, thereby validating the proposed fragmentation pathways.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing this compound, particularly in complex mixtures, to both separate it from isomers and other compounds and confirm its identity.

In a GC-MS analysis, this compound would be separated from other volatile and semi-volatile compounds based on its boiling point and interaction with the stationary phase of the GC column. The retention time of this compound would be characteristic for a given set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). For instance, on a standard non-polar column like one with a poly(5%-phenyl methyl)siloxane stationary phase, its retention time would be comparable to other tricyclic aromatic compounds. nih.gov Following separation, the compound elutes into the mass spectrometer, where an EI-MS spectrum is recorded, providing confirmation of its identity based on the molecular ion and fragmentation pattern as described in section 5.3.1. The NIST database contains gas chromatography data for the parent compound, biphenylene, which can serve as a reference point for predicting the elution behavior of its methylated derivative. nist.gov

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of the parent biphenylene molecule is known to be planar. researchgate.netnih.gov It is expected that this compound would also adopt a largely planar structure, with the methyl group attached to one of the benzene (B151609) rings. Key structural parameters that would be determined include:

The planarity of the biphenylene core.

The C-C bond lengths within the fused ring system, which can provide insight into the electronic structure and aromaticity.

The C-C bond length of the methyl group to the aromatic ring.

The intermolecular packing in the crystal lattice, revealing any π-π stacking or other non-covalent interactions that influence the solid-state properties.

Analysis of substituted biphenyl (B1667301) and benzimidazole crystal structures shows that intermolecular forces such as C-H···π and π···π interactions often dictate the packing arrangement in the solid state. acs.orgmdpi.com

Table 2: Expected Crystallographic Parameters for this compound (by analogy to Biphenylene)

ParameterExpected Value/Observation
Crystal SystemMonoclinic (similar to biphenylene)
Space GroupP2₁/n or similar centrosymmetric group
Molecular GeometryLargely planar biphenylene core
C(aromatic)-C(methyl) bond length~1.51 Å
Intermolecular Interactionsπ-π stacking, C-H···π interactions

Electronic and Photoelectron Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule, which are related to its molecular orbital energy levels.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions between molecular orbitals. The UV-Vis spectrum of an aromatic compound is characteristic of its conjugated π-electron system.

The parent compound, biphenylene, exhibits a complex UV-Vis spectrum with several absorption bands. acs.org The spectrum of biphenylene in cyclohexane shows a strong absorption maximum (λ_max) around 250 nm, with additional fine structure. nist.gov

Table 3: Comparison of Expected UV-Visible Absorption Maxima (λ_max)

CompoundSolventExpected λ_max (nm)Reference/Analogy
BiphenyleneCyclohexane~250, with fine structure nist.gov
This compoundCyclohexaneSlightly > 250 nmAnalogy to substituted benzenes capes.gov.br

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and optical properties of molecules. It involves the absorption of photons (photo-excitation), which elevates electrons to higher energy states, followed by the emission of photons as the electrons relax back to lower energy levels. The resulting emission spectrum provides valuable information about the electronic transitions within the molecule.

While specific photoluminescence data for this compound is not extensively detailed in the readily available literature, the photophysical properties of the parent biphenylene scaffold and its derivatives have been a subject of interest. Biphenylene-containing polymers and substituted biphenyls have been shown to exhibit fluorescence, indicating that the biphenylene core can act as a fluorophore. The introduction of substituents, such as a methyl group, can influence the photoluminescence properties by altering the electronic structure of the molecule.

Generally, the introduction of an electron-donating group like a methyl group to an aromatic system can lead to a bathochromic (red) shift in the emission spectrum. This is due to the destabilization of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap. Therefore, it is anticipated that this compound would exhibit photoluminescence at a slightly longer wavelength compared to the parent biphenylene molecule. The exact excitation and emission maxima, as well as the quantum yield, would be dependent on the solvent polarity and other experimental conditions. Further experimental studies are required to fully characterize the photoluminescent behavior of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Core Level Insights

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the atoms within a molecule. By irradiating a sample with X-rays, core electrons are ejected, and their kinetic energies are measured. The binding energy of these core electrons is characteristic of the element and its chemical environment.

A detailed experimental and theoretical study on the parent compound, biphenylene, offers significant insights into the expected XPS spectrum of this compound. The C1s core-level spectrum of biphenylene reveals a single, broad, asymmetric peak due to the presence of three chemically non-equivalent carbon atoms. The calculated binding energies for these carbons in biphenylene provide a baseline for understanding the spectrum of its methylated derivative.

The introduction of a methyl group at the 1-position of the biphenylene core will induce a chemical shift in the C1s binding energies of the neighboring carbon atoms. The methyl group is weakly electron-donating, which will slightly increase the electron density on the aromatic ring. This increased electron density leads to a slight decrease in the C1s binding energies of the carbon atoms in the substituted ring, particularly the one directly bonded to the methyl group and its ortho and para positions. The carbon atom of the methyl group itself will have a distinct C1s binding energy, typically at a lower value compared to the aromatic carbons.

Based on the study of biphenylene, the C1s spectrum of this compound is expected to be a complex envelope of peaks. Deconvolution of this spectrum would reveal the contributions from the different carbon environments within the molecule.

Table 1: Calculated C1s Binding Energies for Biphenylene

Carbon AtomCalculated Binding Energy (eV)
289.82
289.75
289.67

Note: These values are for the parent biphenylene molecule and serve as a reference for predicting the spectrum of this compound. The actual binding energies for this compound will be influenced by the methyl substituent.

X-ray Absorption Spectroscopy (XAS) for Electronic Transitions

X-ray Absorption Spectroscopy (XAS) is a technique that probes the unoccupied electronic states of a material. By tuning the energy of X-rays and monitoring the absorption, one can observe sharp increases in absorption at specific energies, corresponding to the excitation of core electrons to unoccupied molecular orbitals. The near-edge region of the X-ray absorption spectrum (NEXAFS or XANES) provides detailed information about the electronic transitions and the local atomic environment.

Similar to XPS, the XAS of the parent biphenylene molecule provides a strong foundation for understanding the electronic transitions in this compound. The X-ray absorption spectrum of biphenylene at the carbon K-edge reveals features corresponding to transitions from the C1s core level to various unoccupied π* and σ* molecular orbitals. Theoretical simulations have been used to assign these spectral features to transitions originating from the different non-equivalent carbon atoms in the biphenylene structure.

The presence of a methyl group in this compound will perturb the unoccupied molecular orbitals. The electron-donating nature of the methyl group can slightly alter the energies of the π* orbitals, which would be reflected as shifts in the corresponding absorption peaks in the NEXAFS spectrum. The primary electronic transitions will still be the characteristic π* and σ* resonances of the biphenylene core, but their energies and intensities may be modulated by the methyl substituent. A detailed analysis of the XAS spectrum of this compound would provide valuable insights into how the methyl group influences the unoccupied electronic structure of the biphenylene system.

Electrochemical Characterization

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox (reduction-oxidation) properties of a substance. It involves sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

The parent biphenylene molecule is known to undergo both oxidation and reduction processes. The introduction of a methyl group, which is an electron-donating group, is expected to influence the redox potentials of this compound. The methyl group will raise the energy of the HOMO, making the molecule easier to oxidize. Consequently, the oxidation potential of this compound is expected to be lower (less positive) than that of biphenylene. The effect on the reduction potential, which is related to the LUMO energy, is generally less pronounced for an electron-donating group but a slight increase in the reduction potential (making it more difficult to reduce) might be anticipated.

A typical cyclic voltammogram of this compound would be expected to show at least one oxidation wave and one reduction wave, corresponding to the formation of the radical cation and radical anion, respectively. The reversibility of these waves would provide information about the stability of the generated radical ions.

Electron Paramagnetic Resonance (EPR) for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. It is a highly sensitive method for studying the electronic structure and environment of these paramagnetic species.

Studies have been conducted on the radical cations and anions of methylated biphenylenes, indicating that this compound can form stable radical species that are amenable to EPR analysis. When this compound undergoes a one-electron oxidation or reduction (for instance, through electrochemical methods as described in the CV section), it forms a radical cation or a radical anion, respectively.

The EPR spectrum of the this compound radical ion would be characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron. The hyperfine structure arises from the interaction of the unpaired electron's spin with the magnetic moments of the nuclei in the molecule, primarily the protons.

The hyperfine coupling constants are particularly informative as they are proportional to the spin density at each nucleus. By analyzing the hyperfine splitting pattern in the EPR spectrum, it is possible to map the distribution of the unpaired electron density across the this compound molecule. This information is crucial for understanding the electronic structure of the radical ion and the effects of the methyl substituent on the spin delocalization within the biphenylene framework. The analysis of the EPR spectra of the radical ions of this compound would provide deep insights into its electronic properties and reactivity in its radical forms.

Advanced Materials Applications of 1 Methylbiphenylene Scaffolds

Organic Electronic and Optoelectronic Materials

The rigid, planar structure of the biphenylene (B1199973) core, combined with the electronic influence of substituents like the methyl group, provides a robust platform for creating materials with tailored electronic and photophysical properties. These characteristics are highly sought after for applications in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that generate light from a thin film of an organic compound when an electric current is applied. wikipedia.org The performance of an OLED is heavily dependent on the materials used in its various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). oled.comsigmaaldrich.com Biphenylene derivatives are investigated for these applications due to their potential for high charge carrier mobility and tunable emission wavelengths.

Molecules used in OLEDs often include organometallic chelates, fluorescent and phosphorescent dyes, and conjugated dendrimers. wikipedia.org Materials like triphenylamine (B166846) derivatives are commonly used for hole transport layers. wikipedia.org While direct research on 1-methylbiphenylene in OLEDs is not extensively documented in high-impact literature, the biphenylene scaffold is a known constituent in molecules designed for optoelectronic applications. The methyl group in this compound can enhance the solubility of larger, more complex molecules, which is crucial for device fabrication from solution. Furthermore, the electron-donating nature of the methyl group can modulate the HOMO/LUMO energy levels of the molecule, thereby influencing the injection and transport of charge carriers and the color of the emitted light.

The fundamental structure of an OLED consists of several organic layers sandwiched between a cathode and an anode. oled.com When a voltage is applied, electrons and holes are injected into the organic layers, where they combine to form excitons. The relaxation of these excitons results in the emission of light. oled.com The efficiency of this process can be enhanced by using phosphorescent materials, which can harvest both singlet and triplet excitons. wikipedia.org

Organic photovoltaics (OPVs), or organic solar cells (OSCs), convert sunlight into electricity using organic semiconductor materials as the active layer. ossila.com These devices typically employ a bulk-heterojunction (BHJ) architecture, where a blend of an electron-donating material and an electron-accepting material forms the photoactive layer. ucla.edumdpi.com The efficiency of an OPV is determined by several factors, including light absorption, exciton (B1674681) generation, exciton dissociation at the donor-acceptor interface, and charge transport to the electrodes. ossila.com

The biphenylene unit's rigid structure and electronic properties make it a candidate for incorporation into either the donor or acceptor materials in OPVs. The addition of a methyl group, as in this compound, can influence the material's absorption spectrum, energy levels, and morphology in the BHJ blend. For instance, modifying a polymer or small molecule with a this compound unit could enhance its light-harvesting capabilities and improve the charge separation process. The methyl group's steric and electronic effects can also prevent excessive aggregation, leading to a more optimal morphology for charge transport.

Recent advancements in OPVs have focused on developing new non-fullerene acceptors and exploring ternary blend and layered device structures to improve power conversion efficiencies. ucla.edu While specific studies detailing the use of this compound in state-of-the-art OPV systems are limited, the fundamental properties of the biphenylene scaffold align with the design principles for high-performance organic photovoltaic materials.

Organic field-effect transistors (OFETs) are key components in flexible, low-cost electronics such as display drivers and sensors. nih.gov An OFET consists of an organic semiconductor layer, a gate electrode, an insulator layer, and source and drain electrodes. nih.gov The performance of an OFET is primarily evaluated by its charge carrier mobility, on/off current ratio, and threshold voltage. nih.gov

High-performance organic semiconductors in OFETs often possess a high degree of molecular order and strong intermolecular π-π stacking to facilitate efficient charge transport. mdpi.com The rigid and planar nature of the biphenylene scaffold is conducive to forming such ordered structures. The introduction of a methyl group can influence the packing of the molecules in the solid state, which in turn affects the charge transport properties. For example, the aggregation-induced fluorescence enhancement of 1-cyano-trans-1,2-bis-(4′-methylbiphenylene)-ethylene (CN-MBE) has been studied, demonstrating how the biphenylene unit can be a core component in materials with interesting solid-state properties relevant to OFETs. researchgate.net

Research has shown that blending organic semiconductors with high-molecular-weight polymers can control dopant diffusion and enhance the long-term stability of OFETs. icmab.es While not directly involving this compound, this highlights the importance of material formulation in device performance. The development of new processable small molecules for use as organic semiconductors is a major focus in the field, with the aim of achieving high performance and processability. rsc.org

The biphenylene scaffold, with its unique electronic structure, serves as a versatile platform for creating materials with tunable luminescent and charge transport properties. The introduction of a methyl group provides an additional means of fine-tuning these characteristics.

The fluorescence properties of organic materials are highly sensitive to their molecular structure and environment. For example, studies on distyrylbenzene (B1252955) derivatives have shown that molecular design can regulate assembly morphology and luminescence color. rsc.org The incorporation of a biphenylene unit, particularly with a methyl substituent, can alter the energy of the excited state and the pathways for radiative and non-radiative decay, thus modulating the fluorescence quantum yield and emission wavelength. Research on butadiene derivatives has demonstrated a clear correlation between molecular packing in the solid state and photophysical properties, where changes in substituents affect aggregation and, consequently, fluorescence. acs.org

Charge transport in organic materials is critically dependent on the electronic coupling between adjacent molecules, which is governed by their packing in the solid state. The methyl group on the biphenylene ring can influence this packing. Studies on dibenzophenazine derivatives have shown that charge mobility in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ can be achieved, with the properties being interpretable by the Gaussian disorder model, which considers the energetic distribution of localized states and the distribution of coupling parameters. nih.gov Similarly, research on phenanthrenone (B8515091) derivatives has shown that functional group modifications can significantly modulate single-molecule conductance. rsc.org

Table 1: Selected Research on Biphenylene Derivatives in Optoelectronics

Derivative Type Application/Property Studied Key Finding
1-cyano-trans-1,2-bis-(4′-methylbiphenylene)-ethylene Aggregation-induced fluorescence Molecular design can regulate assembly morphology and luminescence. researchgate.net
Distyrylbenzene derivatives Organic fluorescent semiconductors Molecular platform for high-performance organic fluorescent semiconductors. rsc.org
Dibenzophenazine derivatives Fluorescent and charge transport Achieved hole mobility in the range of 10⁻⁴-10⁻³ cm² V⁻¹ s⁻¹. nih.gov
Butadiene derivatives Solid-state photophysical properties Strong correlation between molecular packing and luminescence. acs.org

Polymer Science and Engineering

The incorporation of rigid and thermally stable units like biphenylene into polymer backbones is a well-established strategy for creating high-performance polymers. These materials are valued for their high thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and other advanced industries.

The biphenylene moiety can be introduced into various polymer architectures to enhance their properties. The methyl group in this compound can further modify these properties, often improving solubility without significantly compromising thermal stability.

Quinoxaline (B1680401) Polymers: Poly(phenylquinoxaline)s (PPQs) are known for their excellent thermal and oxidative stability. Research has shown that incorporating a 4,4'-biphenylene group into the monomer structure of PPQs leads to more reactive monomers, allowing for polymerization at lower temperatures and shorter times to achieve high molecular weight polymers. colab.wsacs.org These biphenylene-containing PPQs exhibit high glass transition temperatures (ranging from 221 to 287 °C) and excellent tensile properties. acs.org Biphenylene end-capped quinoxaline polymers have also been developed for use as insulating coatings for semiconductor devices, where the biphenylene units act as curing sites. google.com

Polyamides: Aromatic polyamides, or aramids, are a class of high-performance polymers with exceptional strength and thermal resistance. The introduction of biphenylene units into the polyamide backbone can disrupt chain packing, leading to improved solubility in organic solvents while maintaining high glass transition temperatures (215–255 °C) and thermal stability. ntu.edu.tw Research on polyamides derived from 4,4'-bis(4-carboxymethylene)biphenyl has shown that the incorporation of the biphenyl (B1667301) unit is effective for preparing soluble aromatic polyamides with high thermal stability. nih.gov

Polyimides: Polyimides are renowned for their outstanding thermal stability, chemical resistance, and mechanical properties. The incorporation of biphenylene units, sometimes with methyl substituents, is a common strategy to tailor their properties. For instance, polyimides synthesized from diamines containing a 2,2'-dimethyl-4,4'-biphenylene unit have been shown to possess high glass transition temperatures (up to 271°C) and good tensile strength. scielo.br Similarly, partially bio-based polyimides derived from a biphenylene-containing diisocyanate have demonstrated good thermal stability, with degradation temperatures between 459–473 °C and glass transition temperatures in the range of 262–329 °C. researchgate.net The presence of methyl groups on the biphenyl unit in other polyimide systems has been shown to increase the glass transition temperature, indicating a more rigid polymer backbone. acs.org

Table 2: Properties of High-Performance Polymers Incorporating Biphenylene Units

Polymer Type Biphenylene Monomer/Unit Glass Transition Temp. (Tg) Key Properties
Poly(phenylquinoxaline) 4,4'-biphenylene-containing monomer 221-287 °C acs.org High molecular weight, high tensile strength (≥92 MPa) acs.org
Polyamide 2,2'-bis(p-aminophenoxy)biphenyl 215-255 °C ntu.edu.tw Good solubility in organic solvents, flexible films ntu.edu.tw
Polyimide 2,2'-dimethyl-4,4'-bis(4-aminophenoxy)biphenyl 271 °C scielo.br Good thermal strength, high tensile strength scielo.br
Polyimide 5,5′-diisocyanato-2,2′,3,3′-tetramethoxy-1,1′-biphenyl 262-329 °C researchgate.net Good thermal stability (TGA 10% loss: 459-473 °C), good solubility researchgate.net

Development of Thermally Stable and Mechanically Robust Materials

The quest for polymers that can function under extreme temperatures without degrading is critical for applications in aerospace, electronics, and automotive industries. Thermally stable polymers are generally characterized by highly aromatic structures, often incorporating heterocyclic units, which results in high melting points and resistance to thermal decomposition. iupac.org The biphenylene unit is an exemplary building block for achieving these properties.

The incorporation of biphenylene and its derivatives into polymer backbones, such as in polyimides and poly(amide-imide)s, has been shown to yield materials with exceptional thermal stability. For instance, polyimides synthesized from 2,3′,3,4′-biphenyltetracarboxylic dianhydride (α-BPDA), an isomer of the biphenyl unit, exhibit no significant thermal weight loss before 500°C, with the temperature for 5% weight loss (T₅%) exceeding 535°C. expresspolymlett.com Similarly, certain poly(amide-imide)s show 10% weight loss temperatures in the range of 541–568°C, underscoring their robustness. researchgate.net The introduction of a methyl group, as in this compound, is a strategy to further modify these properties. While specific data for polymers derived directly from this compound is limited, studies on related substituted structures, such as 2-bromo-6-fluoro-3'-methylbiphenyl, indicate that their inclusion in polymer formulations can enhance both thermal stability and mechanical properties.

Mechanically, these polymers are often tough and form strong films. For example, poly(ether imide) films containing a 2,2'-dimethyl-4,4'-biphenyl unit have been reported with tensile strengths between 84 and 116 MPa and a tensile modulus of 1.9–2.7 GPa. nih.gov This mechanical integrity, combined with high thermal resistance, makes these materials suitable for demanding structural applications.

Table 1: Thermal and Mechanical Properties of Polymers Containing Biphenyl Moieties

Polymer Type Dianhydride/Diamine Component T₅% (°C) Tensile Strength (MPa) Tensile Modulus (GPa) Source(s)
Polyimide (PI) α-BPDA / ODA & TPE-R >535 - - expresspolymlett.com
Poly(ether imide) 2,2'-dimethyl-4,4'-bis[4-(3,4-dicarboxyphenoxy)]biphenyl dianhydride >489 84-116 1.9-2.7 nih.gov
Poly(amide-imide) N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide >541 (T₁₀%) - - researchgate.net
Polyimide-PEO Aromatic Dianhydride / PEO-diamine >345 - - kit.edu

Impact of Noncoplanar Biphenylene Moieties on Polymer Solubility and Processability

A significant challenge with high-performance aromatic polymers is their poor solubility, which complicates processing and fabrication. iupac.org The rigid, planar nature of many aromatic backbones leads to strong intermolecular packing, making them intractable. The introduction of noncoplanar moieties into the polymer chain is a highly effective strategy to overcome this limitation. researchgate.nettandfonline.comtandfonline.com

The biphenylene scaffold, especially when substituted at the 2,2'-positions, creates a twisted, non-coplanar structure. tandfonline.comsci-hub.se This "kinked" geometry disrupts the regular packing of polymer chains, increasing the free volume and allowing solvent molecules to penetrate more easily. tandfonline.com The result is a marked improvement in solubility in a range of organic solvents, often without a significant penalty to the material's thermal stability. tandfonline.com

For example, polyimides derived from dianhydrides containing a non-coplanar twisted biphenyl unit have demonstrated excellent solubility not only in high-boiling aprotic solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), but also in more volatile solvents such as tetrahydrofuran (B95107) (THF) and chloroform (B151607) (CHCl₃). tandfonline.com This enhanced solubility is crucial for solution-based processing techniques like spin coating or casting, which are essential for manufacturing thin films for microelectronics and other advanced applications.

Table 2: Solubility of Polymers Containing Noncoplanar Biphenyl Moieties

Polymer Type Solvent Solubility Source(s)
Polyimide (PI-4) NMP, DMAc, DMF Completely Soluble (RT) expresspolymlett.com
Polyimide (PI 4a/b) NMP, DMAc, DMF, m-cresol, DMSO Good to Moderate tandfonline.com
Polyimide (PI 4a/b) CH₂Cl₂, CHCl₃, THF Excellent tandfonline.com
Fluorinated Polyimide DMAc, DMF, NMP, THF Good sci-hub.se
Polyamide-imide (PAI) NMP, DMAc, DMF, DMSO Excellent researchgate.net

(RT: Room Temperature)

Applications in Advanced Coatings, Adhesives, and Composite Materials

The combination of high thermal stability, mechanical robustness, and improved processability makes polymers derived from this compound and related scaffolds strong candidates for use in advanced coatings, adhesives, and composite materials. hbfuller.comkuraray.commdpi.com These applications demand materials that can withstand harsh environmental conditions, maintain structural integrity under load, and adhere strongly to various substrates. ceitec.czchemrxiv.org

Advanced Coatings: High-performance coatings are required to protect surfaces in industries like aerospace and automotive from corrosion, abrasion, and high temperatures. ceitec.czhighperformancecoatings.org The inherent thermal resistance and chemical inertness of biphenylene-based polymers make them suitable for formulating such protective layers. Their solubility in various solvents facilitates application via conventional methods.

Adhesives: Structural adhesives are increasingly replacing traditional mechanical fasteners (rivets, welds) in high-stress applications. kuraray.com These adhesives must provide strong, durable bonds that can resist thermal cycling and chemical exposure. Polymers with rigid backbones, like those containing biphenylene, can be formulated into thermosetting adhesives that form strong, cross-linked, and heat-resistant bonds. hbfuller.comkuraray.com

Composite Materials: In fiber-reinforced composites, the polymer matrix is crucial for transferring load between the reinforcing fibers and protecting them from environmental damage. mdpi.com Thermoplastic composites based on high-performance polymers are valued for their toughness and recyclability. The high strength and thermal stability of polyimides and related polymers containing biphenylene units make them excellent matrix materials for carbon fiber or glass fiber composites intended for lightweight structural components in demanding environments. mdpi.com

Catalysis and Sensing Applications

Beyond structural materials, the distinct electronic characteristics of the biphenylene framework are being explored in functional applications such as catalysis and chemical sensing.

Precursors for Catalytic Systems (e.g., Hydrogen Evolution Reaction)

The production of clean hydrogen fuel through the electrochemical hydrogen evolution reaction (HER) is a cornerstone of future energy systems, but it often relies on expensive precious metal catalysts like platinum. ossila.commdpi.com A major area of research is the development of efficient, low-cost, metal-free electrocatalysts. Theoretical studies have identified biphenylene as a highly promising material for this purpose. rsc.org

First-principles calculations have shown that the unique electronic structure of the biphenylene network, with its co-existing four-, six-, and eight-membered carbon rings, provides active sites for catalysis. aps.org Research indicates that biphenylene can outperform graphene in HER catalysis due to more optimized hydrogen adsorption energies. Furthermore, the catalytic activity can be tuned by the material's structure and by chemical modification:

Biphenylene Nanoribbons (BPRs): Theoretical models suggest that one-dimensional biphenylene nanoribbons are exceptionally promising HER catalysts. The Gibbs free energy for hydrogen adsorption, a key indicator of catalytic activity, is highly dependent on the width of the nanoribbon. One specific structure, 15-BPR, is predicted to have an extremely small overpotential and performance exceeding the state-of-the-art platinum catalyst. aps.orgarxiv.org

Heteroatom Doping: The catalytic performance of biphenylene can be further enhanced by doping the carbon lattice with heteroatoms. Doping with phosphorus, for example, has been shown to optimize the electronic structure and create highly active catalytic sites, lowering the energy barrier for the HER. rsc.org

These findings position biphenylene-based scaffolds as a versatile, metal-free platform for designing next-generation catalysts for clean energy production.

Development of Fluorescent Sensors for Analytical Detection

Fluorescent sensors offer a highly sensitive and rapid method for detecting minute quantities of specific analytes, such as metal ions or organic molecules. nih.govnih.gov The design of these sensors often involves a "fluorophore-spacer-receptor" model, where the interaction of the analyte with the receptor unit causes a discernible change in the fluorophore's light emission. nih.gov The biphenyl and biphenolic backbone is an attractive scaffold for constructing such sensors. eurjchem.commdpi.com

The non-planar, twisted structure of many biphenyl derivatives can be exploited to create sensors that are sensitive to their environment. Researchers have successfully synthesized fluorescent sensors based on this framework for various targets:

Metal Ion Detection: A sensor with a biphenolic backbone has been developed for the selective detection of ferric (Fe³⁺) ions. mdpi.comresearchgate.net The binding of the Fe³⁺ ion to the sensor molecule leads to a quenching (decrease) of its fluorescence, allowing for quantitative detection. The twisted angle of the biphenolic backbone is a key feature of the sensor's structure. mdpi.comresearchgate.net

Hydrazine (B178648) Sensing: Biphenyl chalcones have been synthesized and used as fluorescent probes for the detection of hydrazine, a toxic and reactive compound. eurjchem.com The interaction with hydrazine causes a distinct shift in the fluorescence emission, enabling its identification. eurjchem.com

Gas Sensing in MOFs: Metal-organic frameworks built with linkers like biphenyl-3,4′,5-tricarboxylic acid have been employed as fluorescent sensors for gases such as nitric oxide (NO). rsc.org

Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs)

Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs) are classes of crystalline materials renowned for their exceptionally high surface areas and tunable pore structures. ossila.comgoogle.comfrontiersin.org They are constructed from molecular building blocks: metal nodes (in MOFs) connected by organic "linker" molecules. The geometry and functionality of the linker dictates the structure and properties of the resulting porous material.

Biphenyl derivatives, including methylbiphenyl dicarboxylic acids, are excellent candidates for use as organic linkers due to their rigidity and defined length, which allows for the construction of robust, well-ordered frameworks. nih.govmdpi.com A MOF synthesized using a 2-methylbiphenyl-4,4′-dicarboxylate ligand demonstrates the direct application of this scaffold. rsc.org More broadly, the closely related 4,4′-biphenyl dicarboxylic acid (BPDC) is a common linker used to create MOFs with applications in gas storage and catalysis. nih.govmdpi.comnanoge.org These materials exhibit high porosity, which is essential for adsorbing and storing gases or for providing accessible active sites for catalysis. mdpi.com

POFs, which are typically amorphous and constructed solely from covalently bonded organic monomers, also benefit from biphenylene-based building blocks. frontiersin.orgmdpi.com The inclusion of these rigid units helps to create permanent, intrinsic microporosity within the polymer network. The resulting materials are being investigated for applications such as hydrogen storage. mdpi.com

Table 3: Properties of MOFs Synthesized with Biphenyl-Based Linkers

MOF Name/System Organic Linker Metal Ion BET Surface Area (m²/g) Pore Size (nm) Source(s)
Ni-BPDC-MOF 4,4′-biphenyl dicarboxylic acid (BPDC) Ni²⁺ 311.99 ~29.2 (avg. diameter) nih.govmdpi.com
{[CaZn₆(C₁₅H₁₀O₄)₆(OH)₂(H₂O)₃]·H₂O}n 2-methylbiphenyl-4,4′-dicarboxylic acid Ca²⁺, Zn²⁺ - - rsc.org
MIL-88D-Fe 4,4′-biphenyl dicarboxylic acid (BPDC) Fe³⁺ - Flexible/Dynamic nanoge.org

Design and Synthesis of Biphenylene-Containing Linkers for MOF/POF Construction

The design of functionalized biphenylene linkers, such as those bearing a methyl group, is a strategic approach to modulate the topology and chemical environment of a framework's pores. sci-hub.se The introduction of a methyl group onto the biphenyl backbone can induce steric effects that influence the final network structure and modify the interaction of the framework with guest molecules. uio.notemple.edu

The synthesis of MOFs incorporating these linkers typically follows established solvothermal methods. For instance, the methylated analogue of UiO-67, often denoted as UiO-67-CH3, is synthesized by reacting 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid with a zirconium precursor, such as zirconium tetrachloride (ZrCl4), in a high-boiling point solvent like N,N-dimethylformamide (DMF). temple.edufrontiersin.org The reaction is carried out in a sealed vessel at elevated temperatures, typically around 120°C, for a prolonged period to facilitate the crystallization of the MOF. temple.edufrontiersin.org The resulting product is a microcrystalline powder that requires activation—a process of solvent exchange and heating under vacuum—to remove residual solvent molecules from the pores, thereby making the internal surface area accessible. temple.edu

The general synthetic scheme for these types of materials can be summarized as follows:

Ligand Synthesis : The functionalized dicarboxylic acid linker is first synthesized. In the case of the studied analogue, this is 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. temple.edu

Solvothermal Reaction : The linker and the metal salt (e.g., ZrCl4) are dissolved in a solvent (e.g., DMF), often with the addition of a modulator like acetic or benzoic acid to control crystal growth and defectivity. temple.edusci-hub.se

Crystallization : The mixture is heated, leading to the self-assembly of the metal-oxo clusters and organic linkers into the final, porous framework. frontiersin.org

Activation : The synthesized MOF is washed and then heated under vacuum to evacuate the pores, yielding the final, active material. temple.edu

Impact on Framework Stability, Porosity, and Surface Area

The introduction of a methyl group onto the biphenyl linker in a MOF scaffold has measurable effects on the framework's key physical properties, including its stability, porosity, and surface area. These changes are critical as they directly influence the material's performance in applications such as gas storage and separation. nih.govuio.no

Porosity and Surface Area: The porosity and surface area of a MOF are defining characteristics that determine its capacity for guest molecule uptake. The addition of a functional group to the linker can influence these properties by occupying space within the pores or by altering the packing of the linkers themselves.

Comparative studies between UiO-67 and UiO-67-CH3 have provided quantitative data on this impact. Generally, the addition of the methyl group leads to a decrease in both the BET (Brunauer-Emmett-Teller) surface area and the pore volume, as the methyl group projects into the porous cavities, reducing the accessible space. rsc.org

The following tables present research findings comparing the properties of unfunctionalized UiO-67 with its methyl-functionalized analogue, UiO-67-CH3.

Table 1: Comparison of BET Surface Area in UiO-67 and Functionalized Analogues

Material Linker BET Surface Area (m²/g) Source
UiO-67 Biphenyl-4,4'-dicarboxylate ~2126 - 2590 rsc.orgacs.org
UiO-67-CH3 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid Not explicitly stated, but generally lower than UiO-67 temple.edu
UiO-67-NH2 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid ~1883 rsc.org

Note: The table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Comparison of Pore Volume in UiO-67 and Functionalized Analogues

Material Linker Micropore Volume (cm³/g) Total Pore Volume (cm³/g) Source
UiO-67 Biphenyl-4,4'-dicarboxylate 0.84 0.839 sci-hub.sersc.org
UiO-67-CH3 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid Data not available Data not available

Note: The table is interactive. Users can sort the data by clicking on the column headers. Data for UiO-67-CH3 was not explicitly provided in the reviewed sources, but a reduction relative to UiO-67 is expected.

These data illustrate that while the fundamental topology of the UiO-67 framework is preserved upon methylation, the internal pore environment is significantly altered. temple.edu The reduction in surface area and pore volume is a direct consequence of the space occupied by the methyl groups. This trade-off—sacrificing some porosity to introduce chemical functionality—is a central theme in the design of advanced porous materials for specific applications, such as enhancing selective binding for certain guest molecules over others. uio.no

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylbiphenylene, and how can researchers optimize reaction yields while minimizing byproducts?

  • Methodological Answer : Key synthetic approaches include Friedel-Crafts alkylation and cross-coupling reactions using biphenylene precursors. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvent polarity, and temperature gradients. For reproducibility, document reagent purity, stoichiometry, and reaction kinetics in the experimental section, referencing spectral data (e.g., NMR, IR) for yield validation .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and X-ray crystallography for structural elucidation. Report melting points, retention times, and solvent systems to enable cross-validation .

Q. What analytical techniques are recommended for detecting trace impurities in this compound samples?

  • Methodological Answer : Employ liquid chromatography with UV detection (LC-UV) or tandem mass spectrometry (LC-MS/MS) for sensitivity. Calibrate instruments using certified reference materials (CRMs) and validate limits of detection (LODs) via spike-recovery experiments .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic environments. Compare experimental and theoretical data under identical conditions, and validate with variable-temperature NMR studies .

Q. What experimental designs are suitable for investigating the mechanistic pathways of this compound in catalytic systems?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated reagents) to track reaction intermediates. Combine kinetic isotope effect (KIE) studies with in-situ spectroscopic monitoring (e.g., FTIR or Raman) to identify rate-determining steps. Control experiments with inhibitors or co-catalysts can isolate competing pathways .

Q. How should researchers address gaps in toxicological data for this compound, particularly regarding long-term bioaccumulation?

  • Methodological Answer : Follow ATSDR/EPA guidelines for substance-specific assessments. Conduct in vitro assays (e.g., hepatic microsomal stability tests) and in vivo studies using model organisms (e.g., zebrafish). Prioritize endpoints like logP (partition coefficient) and half-life (t₁/₂) to predict environmental persistence .

Q. What strategies mitigate methodological uncertainties when comparing this compound’s reactivity with its structural analogs (e.g., 2-Methylbiphenyl)?

  • Methodological Answer : Standardize reaction conditions (solvent, temperature, catalyst loading) across analogs. Use multivariate statistical analysis (e.g., PCA) to isolate substituent effects. Cross-reference with crystallographic data to correlate steric/electronic profiles with reactivity trends .

Data Analysis and Reporting

Q. How should researchers structure supplementary information to enhance reproducibility of this compound studies?

  • Methodological Answer : Adhere to Beilstein Journal guidelines: include raw spectral data, chromatograms, and crystallographic CIF files in SI. Label files with Arabic numerals and hyperlink them in the main text. For computational studies, provide input files (e.g., Gaussian .gjf) and convergence criteria .

Q. What frameworks (e.g., FINER criteria) ensure research questions on this compound address novel and impactful knowledge gaps?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during hypothesis formulation. For example, a novel question might explore this compound’s role in asymmetric catalysis, supported by literature gaps identified via systematic reviews (e.g., PubMed, SciFinder) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.